

Application Note: Mass Spectrometric Analysis of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948

[Get Quote](#)

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of **2-Amino-3-methyl-5-nitropyridine**, a key intermediate in pharmaceutical and agrochemical synthesis.

[1] We present optimized protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling sensitive and specific detection and quantification. This document outlines the fundamental chemical properties of the analyte, explores its ionization and fragmentation behavior, and provides step-by-step methodologies for researchers, scientists, and drug development professionals. The presented protocols and fragmentation analysis will serve as a robust resource for quality control, impurity profiling, and metabolic studies involving this compound.

Introduction

2-Amino-3-methyl-5-nitropyridine (CAS RN: 18344-51-9) is a substituted pyridine derivative with a molecular formula of $C_6H_7N_3O_2$ and a molecular weight of approximately 153.14 g/mol . [1] Its structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, makes it a versatile building block in organic synthesis. The accurate and reliable analysis of this compound is critical for ensuring the quality and purity of starting materials and final products in drug discovery and development.[2] Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for the characterization and quantification of such small molecules.[2]

This application note details the application of mass spectrometry to the analysis of **2-Amino-3-methyl-5-nitropyridine**, covering two primary analytical approaches: Electrospray Ionization (ESI) coupled with tandem mass spectrometry for high-throughput analysis, and Electron Ionization (EI) for structural elucidation and confirmation.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O ₂	PubChem[1]
Molecular Weight	153.14 g/mol	PubChem[1]
CAS Number	18344-51-9	Sigma-Aldrich
Appearance	Light yellow to yellow to orange powder/crystal	TCI Chemicals[3]
Melting Point	256-260 °C	Sigma-Aldrich
IUPAC Name	3-methyl-5-nitropyridin-2-amine	PubChem[1]

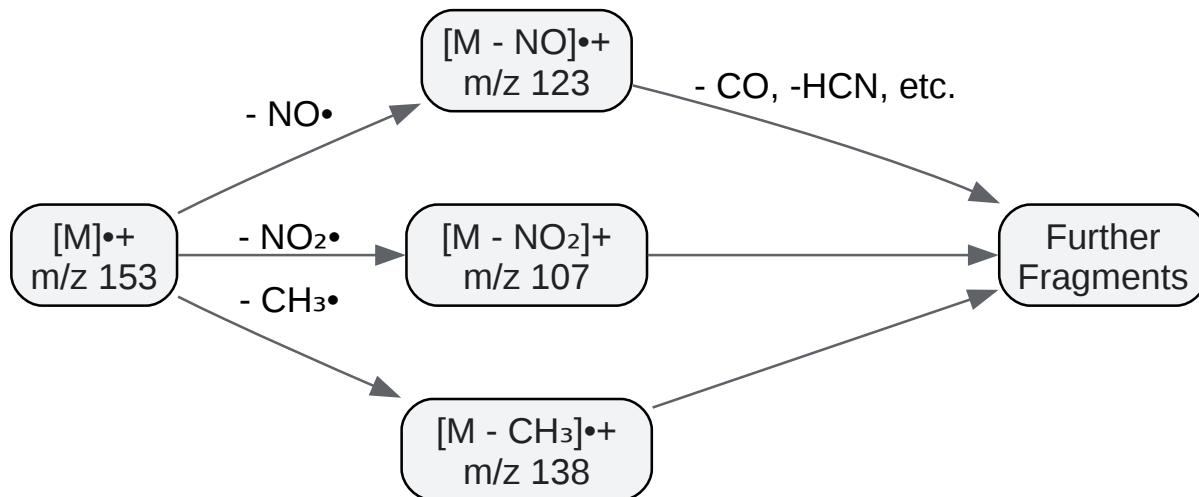
Mass Spectrometric Fragmentation Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint" that can be used for its identification. The fragmentation of **2-Amino-3-methyl-5-nitropyridine** is influenced by its functional groups: the nitro group, the amino group, and the methyl group on the pyridine ring.

Electron Ionization (EI) Fragmentation Pathway

Under Electron Ionization (EI) conditions, typically used in GC-MS, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M^{•+}) and subsequent fragmentation. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30

u) and NO_2 (46 u). For **2-Amino-3-methyl-5-nitropyridine**, the following fragmentation pathway is proposed:



[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation of **2-Amino-3-methyl-5-nitropyridine**.

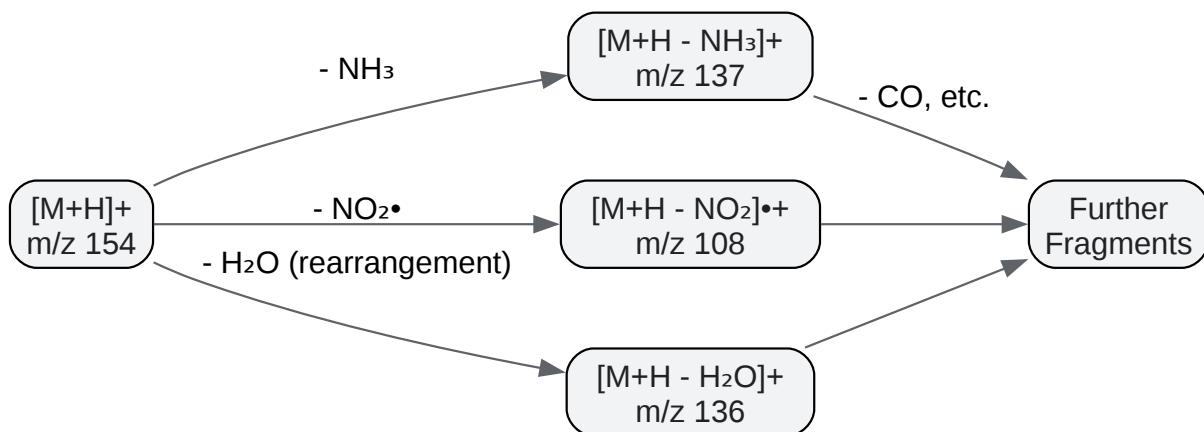
The initial ionization event will form the molecular ion at m/z 153. The primary fragmentation steps are expected to be:

- Loss of a nitro radical ($\bullet\text{NO}_2$): This is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment ion at m/z 107.
- Loss of nitric oxide ($\bullet\text{NO}$): Another characteristic fragmentation, resulting in an ion at m/z 123.
- Loss of a methyl radical ($\bullet\text{CH}_3$): Cleavage of the methyl group would produce a fragment at m/z 138.

Further fragmentation of these primary ions can lead to the loss of small neutral molecules like CO and HCN from the pyridine ring.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In positive ion mode ESI, **2-Amino-3-methyl-5-nitropyridine** is expected to be readily protonated, primarily on the pyridine nitrogen or the amino group, forming the precursor ion $[M+H]^+$ at m/z 154. Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) will induce fragmentation.



[Click to download full resolution via product page](#)

Caption: Proposed ESI-CID fragmentation of protonated **2-Amino-3-methyl-5-nitropyridine**.

The protonated molecule at m/z 154 is expected to undergo the following primary fragmentation pathways upon CID:

- Loss of ammonia (NH_3): A common loss from protonated primary amines, resulting in a fragment at m/z 137.
- Loss of a nitro radical ($\cdot NO_2$): Similar to EI, leading to an ion at m/z 108.
- Loss of water (H_2O): This can occur through a rearrangement process involving the amino and nitro groups, yielding a fragment at m/z 136.

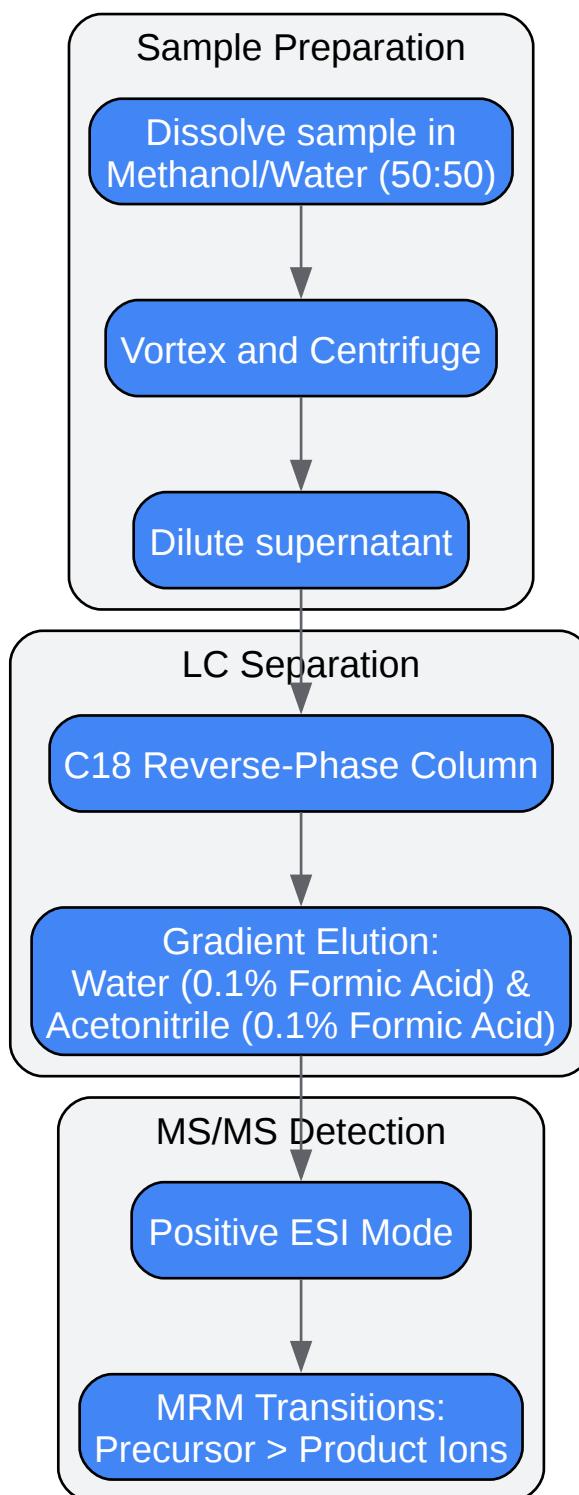
The relative abundance of these fragment ions will depend on the collision energy applied.

Experimental Protocols

The following protocols are provided as a starting point and may require further optimization based on the specific instrumentation and analytical goals.

LC-MS/MS Protocol for Quantification

This protocol is designed for the quantitative analysis of **2-Amino-3-methyl-5-nitropyridine** in various matrices, such as reaction mixtures or biological samples.



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for **2-Amino-3-methyl-5-nitropyridine** analysis.

4.1.1. Sample Preparation

- Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of methanol and water to a stock concentration of 1 mg/mL.
- Vortex the solution thoroughly to ensure complete dissolution.
- Centrifuge the stock solution to pellet any insoluble material.
- Prepare a working solution by diluting the supernatant with the initial mobile phase to a final concentration within the desired calibration range (e.g., 1-1000 ng/mL).

4.1.2. Liquid Chromatography Parameters

Parameter	Setting
Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

4.1.3. Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Gas Flow	Instrument dependent
Detection Mode	Multiple Reaction Monitoring (MRM)

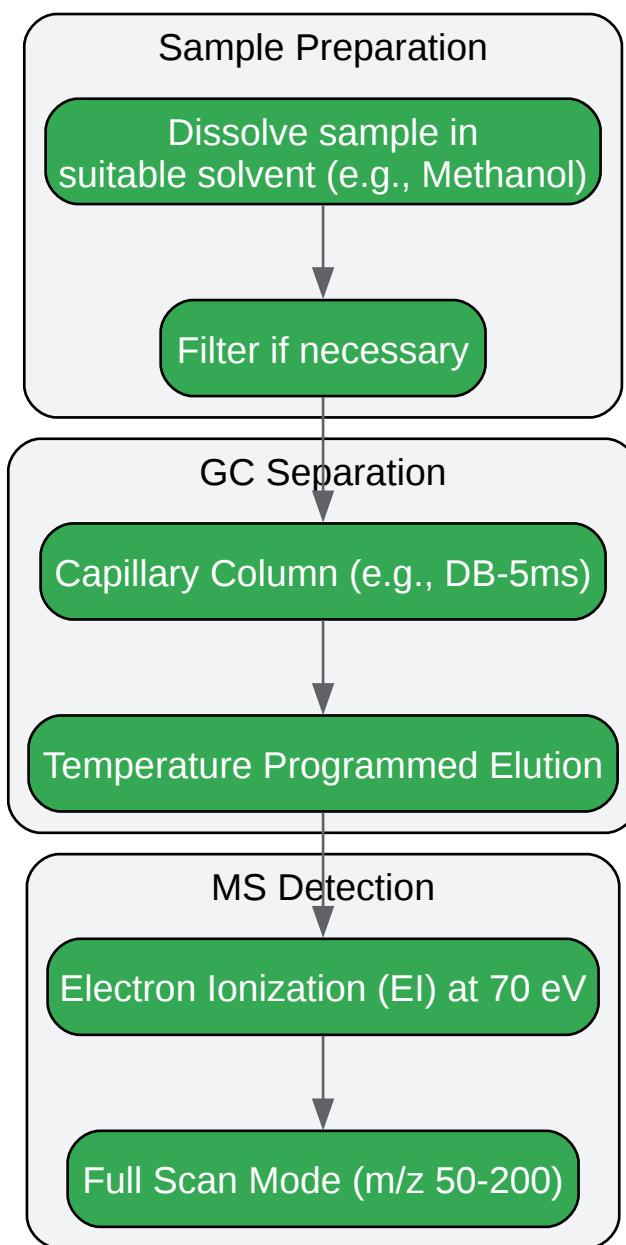
4.1.4. MRM Transitions

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
154.1	137.1	15	Quantification
154.1	108.1	20	Confirmation

Note: Collision energies should be optimized for the specific instrument used.

GC-MS Protocol for Structural Confirmation

This protocol is suitable for the identification and structural confirmation of **2-Amino-3-methyl-5-nitropyridine**, leveraging the detailed fragmentation patterns generated by Electron Ionization.



[Click to download full resolution via product page](#)

Caption: GC-MS workflow for **2-Amino-3-methyl-5-nitropyridine** analysis.

4.2.1. Sample Preparation

- Dissolve the sample in a volatile solvent such as methanol or ethyl acetate to a concentration of approximately 100 µg/mL.
- If the sample contains non-volatile impurities, filter the solution prior to injection.

4.2.2. Gas Chromatography Parameters

Parameter	Setting
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
Carrier Gas	Helium, constant flow of 1 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 20:1)
Injection Volume	1 μ L
Oven Program	Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min

4.2.3. Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Scan Range	m/z 50-200

Data Analysis and Interpretation

For quantitative LC-MS/MS analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration. The concentration of unknown samples can then be determined from this curve.

For GC-MS analysis, the obtained mass spectrum should be compared with a reference spectrum from a library (if available) or interpreted based on the proposed fragmentation pathways to confirm the identity of the compound. The PubChem database indicates the

availability of a GC-MS spectrum for this compound, which can serve as a valuable reference.

[1]

Conclusion

This application note provides comprehensive protocols for the mass spectrometric analysis of **2-Amino-3-methyl-5-nitropyridine** using both LC-MS/MS and GC-MS. The detailed fragmentation analysis and optimized experimental conditions offer a solid foundation for researchers and drug development professionals to achieve reliable and accurate results. These methods are crucial for ensuring the quality and integrity of this important chemical intermediate in its various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [Application Note: Mass Spectrometric Analysis of 2-Amino-3-methyl-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021948#mass-spectrometry-of-2-amino-3-methyl-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com